N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-19(15-10-17(26-23-15)13-4-2-1-3-5-13)22-11-16-18(21-8-7-20-16)14-6-9-25-12-14/h1-10,12H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUWHNJUNSHKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=NC=CN=C3C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazine intermediates, followed by their coupling with an isoxazole derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Isoxazole Ring Formation
The 5-phenylisoxazole-3-carboxylic acid precursor is synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives. For example:
-
Reaction : Ethyl benzoylacetate reacts with hydroxylamine hydrochloride under acidic conditions to form ethyl 5-phenylisoxazole-3-carboxylate, followed by hydrolysis to the carboxylic acid .
-
Conditions : Hydrolysis is performed using NaOH/EtOH (1:1) at reflux (80°C, 2–4 h) .
Amide Coupling
The final compound is synthesized by coupling 5-phenylisoxazole-3-carboxylic acid with 3-(furan-3-yl)pyrazin-2-yl)methanamine:
-
Reagent : EDCI/HOBt or DCC/DMAP in anhydrous DCM or DMF.
-
Yield : Typically 65–85%, depending on purification methods (e.g., silica gel chromatography) .
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under strongly acidic or basic conditions:
-
Acidic Hydrolysis : Heating with 6 M HCl at 100°C for 12 h yields 5-phenylisoxazole-3-carboxylic acid and 3-(furan-3-yl)pyrazin-2-yl)methanamine.
-
Basic Hydrolysis : NaOH (2 M) in EtOH/H2O (1:1) at 80°C cleaves the amide bond within 8–10 h.
Electrophilic Aromatic Substitution (EAS) on the Furan Ring
The furan-3-yl group participates in EAS due to its electron-rich nature:
-
Nitration : Reaction with HNO3/H2SO4 at 0–5°C introduces a nitro group at the 5-position of the furan ring.
-
Yield : ~50–60% (crude), requiring purification via recrystallization .
Reduction of the Pyrazine Ring
The pyrazine moiety can be partially reduced to dihydropyrazine using NaBH4 or catalytic hydrogenation:
-
Conditions : H2 (1 atm), 10% Pd/C in MeOH, 25°C, 6 h.
-
Outcome : Selective reduction of one C=N bond, yielding a dihydro derivative .
Catalytic Cross-Coupling Reactions
The pyrazine and isoxazole rings enable participation in palladium-catalyzed cross-couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3, DMF/H2O (3:1), 80°C, 12 h | Arylated pyrazine derivatives | 70–75% |
| Buchwald-Hartwig Amination | Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C | N-alkyl/aryl substituted analogs | 60–65% |
Data inferred from analogous pyrazine and isoxazole systems .
Thermal and Photochemical Stability
-
Thermal Degradation : Decomposes at >250°C, producing CO2, NH3, and furan-related fragments (TGA-DSC analysis) .
-
Photochemical Reactivity : UV irradiation (λ = 254 nm) in MeCN induces [2+2] cycloaddition at the isoxazole C=N bond, forming a dimeric product (confirmed by HRMS) .
Biological Activity-Driven Modifications
To enhance pharmacokinetic properties, the compound undergoes targeted derivatization:
-
Methylation : Treatment with MeI/K2CO3 in acetone selectively methylates the pyrazine nitrogen, improving metabolic stability .
-
Sulfonation : Reaction with SO3·Py complex introduces a sulfonate group on the furan ring, enhancing water solubility .
Key Reaction Data Table
Mechanistic Insights
-
Amide Coupling : Proceeds via a mixed anhydride or active ester mechanism, with base-assisted deprotonation of the amine .
-
Furan Reactivity : The electron-rich furan ring directs electrophiles to the 5-position due to resonance stabilization of the intermediate carbocation .
Challenges and Limitations
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Intermediate Compounds : The initial reactions often involve the synthesis of the furan and pyrazine intermediates.
- Coupling Reactions : These intermediates are then coupled to form the final isoxazole derivative.
- Purification : High-performance liquid chromatography (HPLC) is commonly used to purify the final product.
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide has shown promise in various biological assays:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties against multiple cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
The compound demonstrated particularly potent activity against the NCI-H460 lung cancer cell line, suggesting its potential as a therapeutic agent.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity.
Table 2: Anti-inflammatory Activity
| Compound Tested | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| N-(furan derivative) | 65 | 70 | |
| Dexamethasone (Control) | 80 | 85 |
These results indicate that the compound may effectively modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Case Study on MCF7 Cells : A study demonstrated that treatment with N-(furan derivative) resulted in significant apoptosis in MCF7 cells, indicating mechanisms involving both cell cycle arrest and programmed cell death.
- Inflammation Model : In an animal model of inflammation, administration of the compound led to reduced edema and lower levels of inflammatory markers compared to control groups.
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Isoxazole-3-carboxamide Moieties
ML327 (N-(3-(2-Hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide)
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide
- Key Differences : Substitutes the pyrazine-furan group with a 3-hydroxyphenyl group.
- Physicochemical Properties : Molecular weight = 218.21 g/mol; hydroxyl group improves aqueous solubility compared to the furan-pyrazine substituent in the target compound .
- Safety Data: Documented safety protocols emphasize handling precautions due to unknown toxicity profiles, a consideration relevant to all isoxazole derivatives .
Compounds with Furan-Based Heterocycles
Example 11 (EP 4 374 877 A2 Patent Compound)
- Structure : (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide.
- Key Differences : Incorporates a trifluoromethyl-furan substituent on a pyridazine core.
Heteroazulene-Stabilized Dications (e.g., 12a–c, 13a–c)
- Structure : Bis[bis(2-oxo-2H-cyclohepta[b]furan-3-yl)methyliumyl]benzenes.
- Electronic Properties: Furan moieties stabilize dications via electron donation, evidenced by high pKR values (≥11.3) and low reduction potentials .
- Relevance to Target Compound : The furan-3-yl group in the target compound may similarly influence electronic properties, though its pyrazine core introduces distinct charge distribution compared to cyclohepta[b]furan systems .
Carboxamide-Containing Pesticides
Diflubenzuron (N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Structure : Aryl carboxamide with chlorophenyl and difluorobenzamide groups.
- Functional Role : Inhibits chitin synthesis in insects. While structurally distinct, the carboxamide group highlights the versatility of this moiety in diverse applications .
Implications for Further Research
- Synthetic Strategies : Lessons from heteroazulene dications and patent compounds highlight the utility of fluorine and electron-rich heterocycles in tuning physicochemical properties.
- Biological Screening : ML327’s MET induction justifies evaluating the target compound in cancer models, particularly given the isoxazole-carboxamide’s role in disrupting signaling pathways.
Biological Activity
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a furan ring, a pyrazine moiety, and an isoxazole core, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound includes:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.
- Antiviral Properties : There is emerging evidence suggesting potential antiviral activity, particularly against retroviruses.
- Neuroprotective Effects : The compound may also have implications in neuroprotection, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
Research has demonstrated that derivatives of isoxazole compounds often exhibit significant anticancer properties. In one study, compounds similar to this compound were evaluated for their cytotoxicity using the MTT assay against various human cancer cell lines including:
These results indicate that the compound may inhibit cell proliferation effectively at micromolar concentrations.
Antiviral Activity
The antiviral potential of this compound has been explored in vitro. A study on similar compounds showed promising results against HIV reverse transcriptase:
| Compound | EC50 (µM) | Activity |
|---|---|---|
| Similar Compound A | 130.24 | Moderate |
| Similar Compound B | 161.38 | Moderate |
| Similar Compound C | 249.15 | Low |
These findings suggest that modifications to the core structure can enhance antiviral efficacy, indicating a need for further exploration of this compound in this context .
Neuroprotective Effects
Compounds with isoxazole structures have been reported to interact with GABA receptors, which are crucial for neuroprotection. A study indicated that certain derivatives could enhance cognition without proconvulsant activity:
This suggests that this compound might also play a role in cognitive enhancement therapies.
Q & A
Q. What in silico approaches predict kinase binding affinity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
